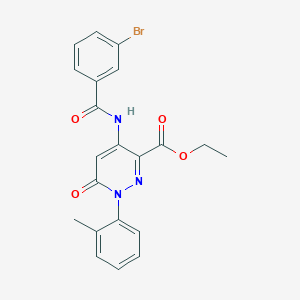

ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

This compound features a dihydropyridazine core substituted with a 3-bromobenzamido group at position 4, a 2-methylphenyl group at position 1, and an ethyl carboxylate at position 2.

Properties

IUPAC Name |

ethyl 4-[(3-bromobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-16(23-20(27)14-8-6-9-15(22)11-14)12-18(26)25(24-19)17-10-5-4-7-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCIHVBPDBIRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Dihydropyridazine Ring: This step involves the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound under acidic or basic conditions.

Introduction of the Bromobenzamido Group: This step involves the reaction of the dihydropyridazine intermediate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl groups in the dihydropyridazine ring can be reduced to alcohols.

Oxidation Reactions: The methyl group in the o-tolyl moiety can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of new amides or thioethers.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromobenzamido group may play a role in binding to these targets, while the dihydropyridazine ring may modulate the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues from

describes seven ethyl pyridazine derivatives with varying substituents (Table 1). Key differences include:

- Substituent Diversity: Unlike the target compound, these derivatives feature cyano (CN) or trifluoromethyl (CF$_3$) groups at position 5 and halogenated or substituted phenyl groups at position 1.

- Synthetic Yields : Yields range from 40% (compound 12g) to 95% (12d), suggesting that electron-donating groups (e.g., 4-hydroxyphenyl in 12d) may enhance reaction efficiency .

- Melting Points : Higher melting points (e.g., 220–223°C for 12d) correlate with polar substituents like hydroxyl groups, whereas lower values (106–110°C for 12c) are seen with lipophilic CF$_3$ groups. The target’s bromobenzamido group may increase melting points due to enhanced intermolecular interactions.

Table 1: Key Data for Ethyl Pyridazine Derivatives ()

| Compound ID | Substituents (Position 1) | Position 5 | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 12b | 3-Chlorophenyl | CN | 63 | 109–110 |

| 12c | 3-CF$_3$phenyl | CN | 52 | 106–110 |

| 12d | 4-Hydroxyphenyl | CN | 95 | 220–223 |

| Target Compound | 2-Methylphenyl | Br-Benzamido | N/A | N/A |

Ethyl 4-Methoxy Derivatives ()

Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate shares the 2-methylphenyl group at position 1 with the target but substitutes position 4 with methoxy instead of bromobenzamido. Key contrasts:

Ethyl Piperazinyl Derivatives ()

The compound ethyl 1-(4-fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-6-oxo-1,6-dihydropyridazine-3-carboxylate () incorporates a piperazinyl group at position 3. Differences include:

- Hydrogen-Bonding Capacity: The piperazinyl group introduces basicity and hydrogen-bond donors/acceptors, contrasting with the bromobenzamido’s amide functionality.

- Molecular Weight : The target’s bromobenzamido increases molecular weight (~443 g/mol estimated) compared to the piperazinyl derivative (390.4 g/mol), affecting pharmacokinetics .

Research Findings and Implications

- Synthetic Challenges : The bromobenzamido group in the target compound may reduce synthetic yields compared to simpler derivatives (e.g., 12d: 95% yield) due to steric hindrance during coupling reactions .

- Biological Activity: Analogs in act as adenosine A1 receptor modulators. The target’s bromobenzamido group could enhance binding affinity through halogen bonding or π-stacking with aromatic residues .

- Analytical Characterization : All compounds, including the target, require $^1$H/$^13$C NMR and MS for structural confirmation. Crystallographic tools like SHELXL () and ORTEP-3 () could elucidate conformational differences .

Biological Activity

Ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyridazine ring with various substituents, which contribute to its biological activity. The presence of the bromobenzamido and methylphenyl groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H18BrN3O4 |

| Molecular Weight | 444.29 g/mol |

| CAS Number | 941974-52-3 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazine Ring : The initial step involves the condensation of appropriate precursors to form the pyridazine core.

- Substitution Reactions : The bromobenzamido and methylphenyl groups are introduced through nucleophilic substitution reactions.

- Esterification : The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that derivatives can inhibit bacterial growth by targeting essential proteins involved in cell division, such as FtsZ in Streptococcus pneumoniae .

Anti-cancer Activity

The compound has also been investigated for its potential anti-cancer properties. It is believed to affect cell proliferation pathways by modulating gene expression related to apoptosis and inflammation .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : It may alter gene expression patterns associated with disease processes.

Case Studies and Research Findings

- Study on Antibacterial Activity :

- Anti-cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.